

Sodium Gluconate: Applications in Biomedical and Clinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium Gluconate

Cat. No.: B3419615

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Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a versatile and biocompatible compound with a growing number of applications in biomedical and clinical research.^[1] Derived from the oxidation of glucose, it is non-toxic, biodegradable, and highly soluble in water.^{[1][2]} Its primary functions in a biomedical context stem from its excellent chelating ability, pH buffering capacity, and role as a bio-inert electrolyte.^{[3][4]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing **sodium gluconate** in their work.

Physicochemical Properties and Quantitative Data

A thorough understanding of **sodium gluconate**'s properties is crucial for its effective application. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties of **Sodium Gluconate**

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₁ NaO ₇	
Molecular Weight	218.14 g/mol	
Appearance	White to tan, granular to fine crystalline powder	
Solubility in Water	590 g/L at 25 °C	
pH (aqueous solution)	6.2 - 7.8	
pKa (Gluconic Acid)	~3.6	
Buffering Range	pH 6.0 - 8.0	

Table 2: Stability Constants (log K₁) of Gluconate Complexes with Divalent and Trivalent Metal Ions

Metal Ion	Log K ₁	Reference(s)
Ca(II)	1.21	
Mg(II)	0.70	
Fe(II)	1.80	
Fe(III)	37.9	
Cu(II)	1.76	
Zn(II)	1.70	

I. Sodium Gluconate as a Chelating Agent

The robust chelating ability of **sodium gluconate**, particularly for di- and trivalent metal ions, underpins many of its biomedical applications. It forms stable, water-soluble complexes with metal ions, preventing them from participating in unwanted reactions.

Application Note: Metal Ion Sequestration in Biological Systems

In biological systems, maintaining metal ion homeostasis is critical. Excess metal ions can lead to oxidative stress and cellular damage. **Sodium gluconate** can be employed as a chelating agent to sequester excess metal ions. For instance, in a clinical study, intranasal administration of a 1% **sodium gluconate** solution was shown to chelate excess calcium ions in the nasal secretions of post-COVID-19 patients, leading to an improvement in olfactory function.

Experimental Protocol: In Vitro Metal Ion Chelation Assay

This protocol provides a general framework for assessing the chelating ability of **sodium gluconate** for a specific metal ion using a colorimetric indicator.

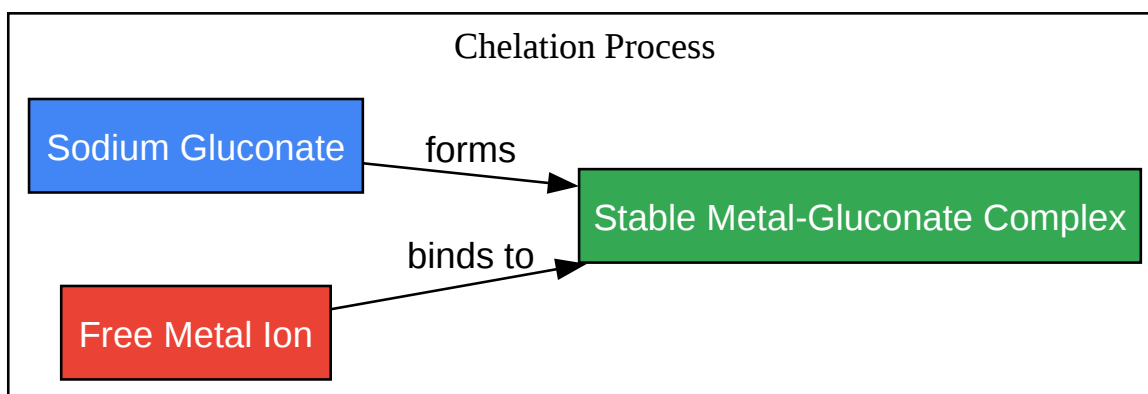
Materials:

- **Sodium gluconate**
- Metal salt (e.g., CaCl_2 , FeCl_3)
- Colorimetric indicator that binds the metal of interest (e.g., Xylenol Orange for Fe^{3+})
- Buffer solution appropriate for the metal-indicator complex
- Spectrophotometer

Procedure:

- Prepare a stock solution of the metal salt and the colorimetric indicator in the appropriate buffer.
- In a series of test tubes, add a fixed concentration of the metal-indicator complex.
- Add increasing concentrations of **sodium gluconate** to the test tubes.
- Incubate the solutions for a sufficient time to allow for equilibrium to be reached.

- Measure the absorbance of the solutions at the wavelength of maximum absorbance for the metal-indicator complex.
- A decrease in absorbance indicates the displacement of the indicator by **sodium gluconate**, signifying chelation.
- Plot the change in absorbance against the concentration of **sodium gluconate** to determine the chelating efficiency.



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Chelation of a metal ion by **sodium gluconate**.

II. Sodium Gluconate in Pharmaceutical Formulations

Sodium gluconate is a widely used excipient in pharmaceutical formulations, where it can function as a pH buffer, stabilizer, and tonicity agent. Its non-toxic and biocompatible nature makes it suitable for use in parenteral, oral, and topical dosage forms.

Application Note: pH Buffering in Parenteral Formulations

Maintaining a stable pH is critical for the efficacy and safety of parenteral drug products.

Sodium gluconate can be used as a buffering agent to maintain the pH of these formulations within a desired range, typically between 6 and 8.

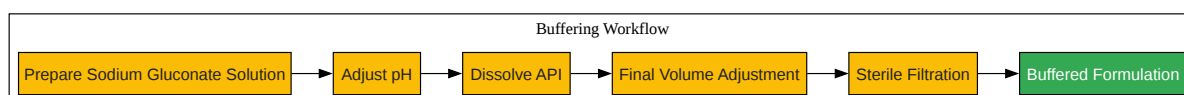
Experimental Protocol: Preparation and Evaluation of a Buffered Formulation

Materials:

- Active Pharmaceutical Ingredient (API)
- **Sodium gluconate**
- Water for Injection (WFI)
- Hydrochloric acid and sodium hydroxide for pH adjustment
- pH meter

Procedure:

- Dissolve the desired amount of **sodium gluconate** in WFI to prepare a buffer solution of the target concentration.
- Adjust the pH of the buffer solution to the desired level using hydrochloric acid or sodium hydroxide.
- Dissolve the API in the prepared buffer solution.
- Bring the final formulation to the desired volume with the buffer solution.
- Sterile filter the final formulation.
- Evaluate the buffering capacity by performing a titration with a strong acid or base and monitoring the pH change.



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Workflow for preparing a buffered pharmaceutical formulation.

III. Sodium Gluconate in Clinical Research

Application Note: Sodium Ferric Gluconate for Iron Deficiency Anemia

A significant clinical application of gluconate is in the form of sodium ferric gluconate complex, used for the intravenous treatment of iron deficiency anemia, particularly in patients with chronic kidney disease undergoing hemodialysis. The gluconate ligand stabilizes the ferric iron, allowing for its safe and effective delivery.

Clinical Protocol Outline: Administration of Sodium Ferric Gluconate

This is a generalized outline based on common clinical practice. Actual clinical protocols must be institutionally approved and patient-specific.

Objective: To treat iron deficiency anemia in adult hemodialysis patients.

Materials:

- Sodium ferric gluconate complex injection
- 0.9% Sodium Chloride for injection
- Infusion equipment

Procedure:

- Dosage Calculation: The dosage is expressed in terms of elemental iron. A common dose is 125 mg of elemental iron per administration.
- Dilution: The calculated dose of sodium ferric gluconate is typically diluted in 100 mL of 0.9% sodium chloride.

- Administration: The diluted solution is administered as an intravenous infusion over 60 minutes during the hemodialysis session.
- Monitoring: Patients should be monitored for any adverse reactions during and after the infusion.

IV. Sodium Gluconate in Cellular Research

Application Note: Replacement of Chloride in Cell Culture Media

In certain cell-based assays, particularly in electrophysiology, it is necessary to use a chloride-free or low-chloride medium to study the effects of other ions. **Sodium gluconate** can serve as a substitute for sodium chloride to maintain osmolarity and provide sodium ions.

Experimental Protocol: Substitution of NaCl with Sodium Gluconate in Patch-Clamp Experiments

This protocol is adapted from standard patch-clamp procedures.

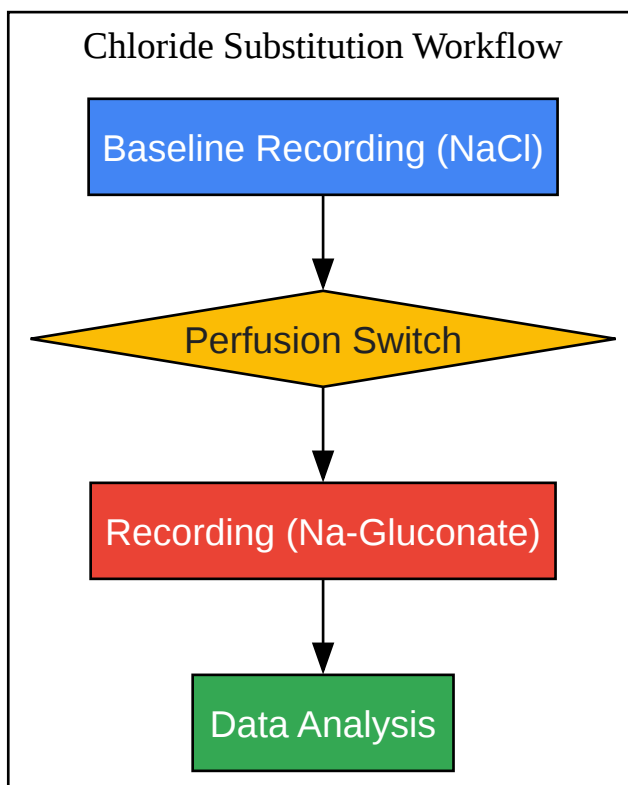
Materials:

- Standard external solution for patch-clamp recording (containing NaCl)
- Chloride-free external solution with **sodium gluconate**
- Cells for recording
- Patch-clamp rig

Procedure:

- Prepare a Chloride-Free External Solution: Prepare the external recording solution by replacing sodium chloride with an equimolar concentration of **sodium gluconate**. Ensure all other components of the solution remain the same. Adjust the pH and osmolarity to match the standard external solution.
- Cell Preparation: Prepare the cells for patch-clamp recording as per the standard protocol.

- Recording:
 - Initially, perfuse the cells with the standard external solution containing NaCl and obtain a baseline recording.
 - Switch the perfusion to the chloride-free external solution containing **sodium gluconate**.
 - Record the changes in the electrophysiological properties of the cell in the absence of chloride.
 - Perfusion can be switched back to the standard solution to observe the reversal of any effects.



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Workflow for a chloride substitution experiment.

Conclusion

Sodium gluconate is a highly versatile and valuable compound in biomedical and clinical research. Its favorable safety profile, coupled with its strong chelating and buffering properties, makes it a useful tool in a wide range of applications, from pharmaceutical formulation to cellular-level investigations. The protocols and data provided in this document are intended to serve as a starting point for researchers to explore the potential of **sodium gluconate** in their own studies. As with any experimental work, optimization of these protocols for specific applications is encouraged.

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- To cite this document: BenchChem. [Sodium Gluconate: Applications in Biomedical and Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419615#sodium-gluconate-applications-in-biomedical-and-clinical-research]

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